molecular formula C27H28N2O5 B10933510 3,5-bis(2,4-dimethoxyphenyl)-1-(4-methoxybenzyl)-1H-pyrazole

3,5-bis(2,4-dimethoxyphenyl)-1-(4-methoxybenzyl)-1H-pyrazole

Cat. No.: B10933510
M. Wt: 460.5 g/mol
InChI Key: GTXKPBIACLDMII-UHFFFAOYSA-N
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Description

“3,5-bis(2,4-dimethoxyphenyl)-1-(4-methoxybenzyl)-1H-pyrazole” is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound is characterized by its three methoxy-substituted phenyl groups attached to the pyrazole ring, making it a unique and potentially useful molecule in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3,5-bis(2,4-dimethoxyphenyl)-1-(4-methoxybenzyl)-1H-pyrazole” can be achieved through several synthetic routes. One common method involves the condensation of appropriate hydrazines with 1,3-diketones or β-keto esters under acidic or basic conditions. The reaction typically proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, solvent, catalyst), and ensuring high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

“3,5-bis(2,4-dimethoxyphenyl)-1-(4-methoxybenzyl)-1H-pyrazole” can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyrazole ring can be reduced to form dihydropyrazoles.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydropyrazoles.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “3,5-bis(2,4-dimethoxyphenyl)-1-(4-methoxybenzyl)-1H-pyrazole” depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy groups and pyrazole ring can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

“3,5-bis(2,4-dimethoxyphenyl)-1-(4-methoxybenzyl)-1H-pyrazole” is unique due to the presence of multiple methoxy groups, which can enhance its solubility, reactivity, and potential biological activity compared to its analogs.

Properties

Molecular Formula

C27H28N2O5

Molecular Weight

460.5 g/mol

IUPAC Name

3,5-bis(2,4-dimethoxyphenyl)-1-[(4-methoxyphenyl)methyl]pyrazole

InChI

InChI=1S/C27H28N2O5/c1-30-19-8-6-18(7-9-19)17-29-25(23-13-11-21(32-3)15-27(23)34-5)16-24(28-29)22-12-10-20(31-2)14-26(22)33-4/h6-16H,17H2,1-5H3

InChI Key

GTXKPBIACLDMII-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=CC(=N2)C3=C(C=C(C=C3)OC)OC)C4=C(C=C(C=C4)OC)OC

Origin of Product

United States

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